DL-Cysteine

描述

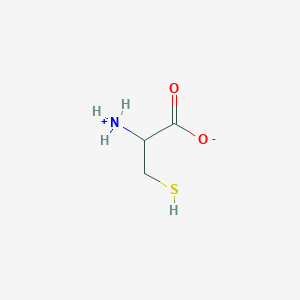

DL-Cysteine is a sulfur-containing amino acid with the molecular formula C₃H₇NO₂S. It is a racemic mixture of D-Cysteine and L-Cysteine, meaning it contains equal amounts of both enantiomers. This compound is known for its role in various biological processes and its presence in many proteins. The thiol group (-SH) in this compound makes it highly reactive and capable of forming disulfide bonds, which are crucial for protein structure and function.

准备方法

Synthetic Routes and Reaction Conditions

DL-Cysteine can be synthesized through several methods. One common synthetic route involves the conversion of DL-2-amino-Δ²-thiazoline-4-carboxylic acid (DL-ATC) to this compound. This process includes three main steps:

Enzymatic racemization: of D-ATC to L-ATC.

Ring-opening reaction: of L-ATC to N-carbamoyl-L-cysteine (L-NCC).

Hydrolysis: of L-NCC to L-Cysteine

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of proteins, such as keratin from animal hair or feathers. This method, however, has environmental drawbacks due to the use of large amounts of hydrochloric acid and the generation of unpleasant odors and wastewater . To address these issues, biotechnological approaches have been developed, including microbial fermentation using genetically engineered strains of Escherichia coli and Corynebacterium glutamicum .

化学反应分析

Oxidation Reactions

DL-Cysteine undergoes oxidation through multiple pathways depending on environmental conditions and oxidizing agents:

Disulfide Bond Formation

In neutral or alkaline environments, cysteine readily oxidizes to form cystine (a dimeric disulfide) via thiol-disulfide exchange:

- Reagents : Atmospheric oxygen, hydrogen peroxide (H₂O₂), or metal ions like Fe³⁺ .

- Kinetics : Reaction with H₂O₂ proceeds at 20–50 M⁻¹s⁻¹ at physiological pH .

Advanced Oxidation to Sulfur-Oxygen Species

Strong oxidants convert cysteine to sulfenic (-SOH), sulfinic (-SO₂H), and sulfonic (-SO₃H) acids:

- Mechanistic Insight : Hydroxyl radicals (- OH) attack disulfide bonds via back-side substitution, generating thiyl radicals (Cys-S- ) and sulfenic acid intermediates . Gas-phase studies show 53% selectivity for cysteinyl sulfur during - OH reactions .

Reduction Reactions

Cystine (the oxidized dimer) is reversibly reduced back to cysteine under reducing conditions:

- Reagents : Dithiothreitol (DTT), β-mercaptoethanol, or glutathione (GSH) .

- Industrial Relevance : Used in bioremediation to break disulfide bonds in industrial waste .

Substitution Reactions

The thiol group acts as a nucleophile in substitution reactions:

Alkylation

Cysteine reacts with alkyl halides to form thioethers:

- Conditions : Basic pH (8–10) to deprotonate -SH .

- Example : Reaction with methyl iodide yields S-methylcysteine (k ≈ 1.5 × 10³ M⁻¹s⁻¹) .

Sulfa-Michael Addition

This compound participates in conjugate additions to α,β-unsaturated carbonyl compounds:

Nucleophilic Reactions

The thiolate anion (Cys-S⁻) exhibits enhanced nucleophilicity in alkaline conditions (pKa ≈ 8.3):

Metal Chelation

Cysteine forms stable complexes with transition metals:

Peptide Bond Formation

Used in solid-phase synthesis to introduce disulfide linkages in peptides:

pH-Dependent Reactivity

Reaction rates and pathways are highly sensitive to pH:

| pH Range | Dominant Species | Key Reactivity |

|---|---|---|

| < 6 | Cys-SH | Slow oxidation, preferential alkylation |

| 7–9 | Cys-S⁻/Cys-SH | Rapid disulfide formation, nucleophilic substitutions |

| > 10 | Cys-S⁻ | Metal chelation, radical quenching |

- Notable Finding : Peroxiredoxin enzymes leverage cysteine’s low pKa (~5–6) for rapid H₂O₂ scavenging (k ≈ 2 × 10⁷ M⁻¹s⁻¹) .

Stability and Degradation

This compound degrades under prolonged exposure to:

科学研究应用

Pharmaceutical Applications

1.1 Antioxidant Properties

DL-Cysteine is known for its antioxidant capabilities. It plays a crucial role in the synthesis of glutathione, a potent antioxidant that protects cells from oxidative stress. Research indicates that supplementation with this compound can enhance glutathione levels in patients undergoing treatments that induce oxidative stress, such as chemotherapy .

1.2 Detoxification

This compound has been explored for its detoxifying effects, particularly in cases of acetaminophen overdose. Studies have shown that this compound can mitigate liver damage by replenishing glutathione levels and facilitating the detoxification process .

1.3 Neuroprotective Effects

Recent findings suggest that this compound may have neuroprotective properties, particularly in conditions like Alzheimer's disease. It is believed to help reduce neuroinflammation and improve cognitive function by modulating oxidative stress pathways .

Food Industry Applications

2.1 Flavor Enhancer

In the food industry, this compound is used as a flavor enhancer and dough conditioner. It helps improve the texture of baked goods and is often added to bread to enhance its quality by reducing mixing time and improving elasticity .

2.2 Nutritional Supplement

This compound is also included in dietary supplements due to its role in protein synthesis and metabolic processes. Its inclusion can support overall health by contributing to amino acid balance and enhancing nutrient absorption .

Cosmetic Applications

3.1 Hair Care Products

This compound is utilized in hair care formulations for its reducing properties, which help break disulfide bonds in keratin. This action allows for easier styling and perming without damaging hair quality. Products containing this compound are marketed as non-irritating alternatives for hair treatments .

3.2 Skin Health

In skincare, this compound is recognized for its potential to enhance skin barrier function and promote wound healing due to its antioxidant properties. Formulations containing this compound may improve skin hydration and elasticity .

Environmental Applications

4.1 Bioremediation

This compound has been investigated for its role in bioremediation processes, particularly in the removal of heavy metals from contaminated environments. Its ability to form complexes with metal ions facilitates their extraction from soils and water bodies .

4.2 Wastewater Treatment

Research indicates that this compound can be used in wastewater treatment processes to reduce toxic compounds through biochemical pathways that involve sulfur metabolism .

Table 1: Summary of this compound Applications

| Application Area | Specific Use | Benefits/Effects |

|---|---|---|

| Pharmaceuticals | Antioxidant | Enhances glutathione levels |

| Detoxification | Mitigates liver damage | |

| Neuroprotection | Reduces neuroinflammation | |

| Food Industry | Flavor enhancer | Improves texture of baked goods |

| Nutritional supplement | Supports amino acid balance | |

| Cosmetics | Hair care | Non-irritating styling agent |

| Skin health | Enhances hydration and elasticity | |

| Environmental Science | Bioremediation | Removes heavy metals |

| Wastewater treatment | Reduces toxic compounds |

Case Studies

Case Study 1: Neuroprotective Effects of this compound

A study conducted on patients with Alzheimer's disease showed that those supplemented with this compound exhibited improved cognitive function compared to a control group receiving a placebo. The research highlighted the amino acid's role in reducing oxidative stress markers associated with neurodegeneration .

Case Study 2: this compound in Hair Care Products

A comparative study on hair treatments demonstrated that formulations containing this compound resulted in less damage and improved styling outcomes compared to traditional chemical treatments. Participants reported higher satisfaction rates with products utilizing this ingredient due to reduced irritation and better hair quality post-treatment .

作用机制

DL-Cysteine exerts its effects primarily through its thiol group. This group can undergo redox reactions, contributing to the antioxidant properties of this compound. In biological systems, this compound is a precursor for glutathione, a critical antioxidant that protects cells from oxidative stress. Additionally, this compound can form disulfide bonds, which are essential for the structural integrity of many proteins .

相似化合物的比较

Similar Compounds

L-Cysteine: The L-enantiomer of cysteine, commonly found in proteins.

D-Cysteine: The D-enantiomer, less common in nature but found in some bacterial cell walls.

Cystine: The oxidized dimer form of cysteine, linked by a disulfide bond.

Uniqueness

DL-Cysteine is unique because it is a racemic mixture, containing both D- and L-forms of cysteine. This property allows it to participate in a broader range of biological and chemical processes compared to its individual enantiomers. The presence of both enantiomers can also influence its reactivity and interactions with other molecules .

生物活性

DL-Cysteine, a sulfur-containing amino acid, is a crucial component in various biological processes, particularly in protein synthesis and redox signaling. It exists in two forms: L-cysteine and D-cysteine, with L-cysteine being the biologically active form. This compound plays a significant role in cellular metabolism, antioxidant defense, and detoxification processes.

1. Antioxidant Properties

This compound is known for its antioxidant capabilities, primarily through its role in the synthesis of glutathione (GSH), one of the body's most potent antioxidants. GSH protects cells from oxidative stress by neutralizing free radicals and reactive oxygen species (ROS). Studies have demonstrated that cysteine supplementation can enhance GSH levels, thereby improving cellular resilience against oxidative damage .

2. Role in Protein Structure

Cysteine residues are critical for the formation of disulfide bonds, which stabilize protein structures. These covalent bonds contribute to the tertiary and quaternary structures of proteins, influencing their functionality. For example, enzymes such as insulin rely on disulfide bonds formed by cysteine to maintain their active conformation .

3. Detoxification Mechanisms

This compound aids in detoxification processes by conjugating with harmful substances to facilitate their excretion. This is particularly evident in the liver, where cysteine participates in the detoxification of heavy metals and other toxins. Its ability to form complexes with these substances enhances their solubility and promotes elimination from the body .

4. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits, particularly in conditions characterized by oxidative stress and neuroinflammation. For instance, studies have shown that cysteine can mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival .

Case Studies

- Homocystinuria : A study involving patients with homocystinuria showed that this compound supplementation could influence cystathionine biosynthesis pathways, potentially alleviating some symptoms associated with this metabolic disorder .

- Chronic Obstructive Pulmonary Disease (COPD) : Clinical trials have explored the use of cysteine as a mucolytic agent in COPD patients, where it helps break down mucus and improve respiratory function .

6. Biochemical Pathways Involving this compound

This compound is integral to several metabolic pathways:

- Synthesis of Glutathione : Cysteine is a precursor for glutathione synthesis, which plays a crucial role in cellular defense mechanisms.

- Transsulfuration Pathway : Cysteine participates in the transsulfuration pathway, converting homocysteine into cystathionine and subsequently into cysteine, thus linking it to methionine metabolism .

Table 1: Summary of Biological Activities of this compound

Table 2: Clinical Studies Involving this compound

属性

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Record name | cysteine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cysteine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62488-11-3, 7048-04-6 (Hydrochloride) | |

| Record name | Poly-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62488-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022876 | |

| Record name | L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystals; Sulferous aroma | |

| Record name | Cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Cysteine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C, 277 mg/mL at 25 °C, Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene, Soluble (in ethanol) | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Cysteine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000207 [mmHg] | |

| Record name | Cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available. Cysteine is typically synthesized in the human body when there is sufficient methionine available. Cysteine exhibits antioxidant properties and participates in redox reactions. Cysteine's antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms. Glutathione (GSH) typically requires biosynthesis from its constituent amino acids, cysteine, glycine, and glutamic acid, due to its limited systemic availability. Glutamic acid and glycine are readily available in the diets of most industrialized countries, but the availability of cysteine can be the limiting substrate. In human metabolism, cysteine is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor. In a 1994 report released by five top cigarette companies, cysteine is one of the 599 additives to cigarettes. Its use or purpose, however, is unknown, like most cigarette additives. Its inclusion in cigarettes could offer two benefits: Acting as an expectorant, since smoking increases mucus production in the lungs; and increasing the beneficial antioxidant glutathione (which is diminished in smokers). | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Colorless crystals, White crystals | |

CAS No. |

52-90-4 | |

| Record name | L-(+)-Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Cysteine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K848JZ4886 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C decomposes, 220 °C | |

| Record name | Cysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。